molecular formula C30H24ClN3O3 B10863022 11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Cat. No.: B10863022
M. Wt: 510.0 g/mol
InChI Key: ZMTLLOWRWUKORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound belonging to the dibenzodiazepine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a furyl group, and a dibenzodiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide can be achieved through a radical addition/cyclization reaction of o-isocyanodiaryl amines. This process involves the use of Fe(acac)2 and TBHP as promoters, leading to the formation of 11-functionalized dibenzodiazepines . The reaction conditions are mild, and the process shows broad substrate scope and good functional group compatibility.

Industrial Production Methods

the use of microwave irradiation has been explored for the synthesis of similar compounds, such as 11-(Piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine . This method involves a four-step pathway from anthranilic acid, utilizing microwave irradiation to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and furyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents, and various catalysts such as Fe(acac)2 . The reaction conditions are typically mild, ensuring good functional group compatibility.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.

    Materials Science: Its structural properties may be exploited in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C30H24ClN3O3

Molecular Weight

510.0 g/mol

IUPAC Name

6-(4-chlorophenyl)-9-(furan-2-yl)-7-oxo-N-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide

InChI

InChI=1S/C30H24ClN3O3/c31-21-14-12-19(13-15-21)29-28-24(17-20(18-26(28)35)27-11-6-16-37-27)33-23-9-4-5-10-25(23)34(29)30(36)32-22-7-2-1-3-8-22/h1-16,20,29,33H,17-18H2,(H,32,36)

InChI Key

ZMTLLOWRWUKORV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5)C6=CC=CO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.